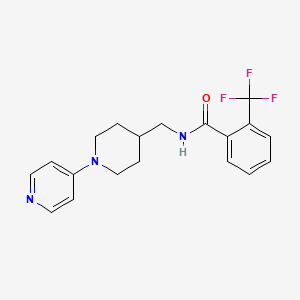

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide is a compound that can be associated with various chemical reactions and possesses certain biological activities. The compound is structurally related to several benzamide derivatives that have been synthesized and studied for their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related N-(pyridin-ylmethyl)benzamides has been reported using different methods. For instance, a cobalt-catalyzed carbonylative synthesis of phthalimide motifs from N-(pyridin-2-ylmethyl)benzamides has been developed, which could potentially be adapted for the synthesis of this compound . Additionally, a synthetic process involving multiple steps, including chlorination, aminolysis, and reduction, has been described for a similar compound, which could provide insights into the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from related compounds. For example, the crystal structure of a N-(pyridin-2-ylmethyl)benzamide derivative has been analyzed, showing different orientations of the pyridine ring with respect to the benzene ring . This information could be relevant when considering the molecular conformation and potential interactions of the target compound.

Chemical Reactions Analysis

The compound's reactivity can be deduced from similar structures. Phthalimide derivatives, which could be structurally related to the target compound, have been synthesized through carbonylative reactions . Moreover, the formation of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides via oxidative N-N bond formation suggests that the pyridinyl group can participate in complex chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be extrapolated from related compounds. For instance, the synthesis and characterization of a piperidine derivative with anti-acetylcholinesterase activity indicate that the piperidine nitrogen's basicity is crucial for biological activity . The presence of a trifluoromethyl group is likely to influence the compound's lipophilicity and electronic properties, as seen in other benzamide derivatives .

Relevant Case Studies

Case studies involving similar compounds have demonstrated a range of biological activities. For example, certain piperidine derivatives have shown significant anti-acetylcholinesterase activity, which could be relevant for the development of antidementia agents . Additionally, some benzamide derivatives have been evaluated for their antimicrobial activity, indicating the potential for the target compound to be explored in similar biological contexts .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Chemistry and Complex Formation

Research in heterocyclic chemistry, specifically on compounds containing benzimidazole and benzothiazole structures, has explored the preparation, properties, and complex formation of these compounds. This area of research is crucial for understanding how similar compounds to "N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide" might interact with various chemical agents and metals, leading to applications in material science, catalysis, and potentially drug design (Boča, Jameson, & Linert, 2011).

Water Treatment and Desalination

The review on semi-aromatic polyamide thin-film composite membranes for reverse osmosis and nanofiltration in water treatment and desalination highlights the importance of chemical engineering in environmental applications. This research area might indirectly relate to the study of "this compound" by demonstrating how similar chemical structures can be used in the development of new materials for environmental sustainability (Gohil & Ray, 2017).

Nanofiltration Membrane Technology

A critical review on crumpled polyamide films for nanofiltration membranes emphasizes the role of innovative materials in improving water purification, treatment, and reuse. Research into compounds with piperazine bases and their applications in creating high-performance nanofiltration membranes indicates potential areas of application for similarly structured compounds in addressing global water scarcity challenges (Shao et al., 2022).

Synthesis of N-heterocycles

The utilization of chiral sulfinamides in asymmetric N-heterocycle synthesis via sulfinimines showcases the synthetic versatility of compounds similar to "this compound." This area of research is significant for the development of natural products and therapeutically relevant compounds, demonstrating the compound's potential in medicinal chemistry (Philip et al., 2020).

Eigenschaften

IUPAC Name |

N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O/c20-19(21,22)17-4-2-1-3-16(17)18(26)24-13-14-7-11-25(12-8-14)15-5-9-23-10-6-15/h1-6,9-10,14H,7-8,11-13H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXROEZPSSKDDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-ylmethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2530348.png)

![{[3-(2-Methoxyphenyl)-5-isoxazolyl]methyl}amine hydrochloride](/img/structure/B2530352.png)

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2530354.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530355.png)

![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2530356.png)

![1-Phenyl-3-[3-(pyrrolidinylsulfonyl)phenyl]pyrazole-4-carbaldehyde](/img/structure/B2530363.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2530369.png)